molecular formula C21H22N6O B1662127 Glasdegib CAS No. 1095173-27-5

Glasdegib

Cat. No. B1662127
M. Wt: 374.4 g/mol
InChI Key: SFNSLLSYNZWZQG-VQIMIIECSA-N
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Description

Glasdegib, also known as PF-04449913, is an oral inhibitor of the Hedgehog signalling pathway . It is used in combination with low-dose cytarabine to treat newly-diagnosed acute myeloid leukemia (AML) in adults 75 years of age and older or who have other medical conditions that prevent the use of standard chemotherapy .


Molecular Structure Analysis

Glasdegib is a small molecule inhibitor of sonic hedgehog, which is a protein overexpressed in many types of cancer . It inhibits the sonic hedgehog receptor smoothened (SMO), as do most drugs in its class .


Chemical Reactions Analysis

Glasdegib targets cancerous cells by inhibiting the sonic hedgehog receptor smoothened (SMO), a transmembrane protein involved in the Hedgehog (Hh) signaling cascade . Aberrant of Hh signaling is one of the main pathophysiologies of AML, with observed overexpression or constitutive activation of SMO .


Physical And Chemical Properties Analysis

Glasdegib has a molecular weight of 374.44 and a chemical formula of C21H22N6O .

Scientific Research Applications

Hedgehog Pathway Inhibition in Acute Myeloid Leukemia and High-Risk Myelodysplastic Syndrome

Glasdegib, a Hedgehog pathway inhibitor, has shown efficacy in the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS). In clinical trials, glasdegib in combination with low-dose cytarabine (LDAC) improved overall survival compared to LDAC alone, offering a promising option for patients unsuitable for intensive chemotherapy (Cortes et al., 2018).

Approval and Development for AML Treatment

Glasdegib (DAURISMO™) received approval in the USA for use with LDAC in treating newly-diagnosed AML in patients aged ≥ 75 years or with comorbidities that preclude intensive chemotherapy. It's the first Hedgehog pathway inhibitor approved for AML in the USA, signifying a significant development in AML treatment (Hoy, 2019).

Combination Therapy with Cytarabine and Daunorubicin

A study evaluated glasdegib combined with cytarabine/daunorubicin in patients with untreated AML or high‐riskMDS. This combination demonstrated clinical activity and was well tolerated. Importantly, it showed promise across diverse molecular profiles, suggesting its potential benefit for a wide range of patients (Cortes et al., 2018).

Use in Combination with Azacitidine

In patients with higher-risk MDS, AML, and chronic myelomonocytic leukemia (CMML) who are ineligible for intensive chemotherapy, glasdegib combined with azacitidine showed promising rates of complete remission and overall survival. This combination was generally well tolerated, aligning with the safety profile of AZA monotherapy and other marketed Hh inhibitors (Sekeres et al., 2019).

Population Pharmacokinetic/Pharmacodynamic Analysis

Studies on glasdegib's pharmacokinetics/pharmacodynamics relationship revealed no significant effect on overall survival based on glasdegib exposure at a dose of 100 mg once daily. This supports the broad use of glasdegib as an addition to chemotherapy in AML patients (Lin et al., 2018).

Pharmacokinetics in Advanced Malignancies

A population pharmacokinetic analysis of glasdegib in patients with advanced hematologic malignancies and solid tumors provided insights into its kinetic behavior and variability, with factors such as body weight, creatinine clearance, and cytochrome P450 3A inhibitors influencing its clearance (Lin et al., 2019).

Safety And Hazards

Glasdegib may cause side effects such as anemia, fatigue, hemorrhage, febrile neutropenia, musculoskeletal pain, nausea, edema, thrombocytopenia, dyspnea, decreased appetite, dysgeusia, mucositis, constipation, and rash . In case of exposure, it is recommended to avoid inhalation and contact with skin, eyes, and clothing .

Future Directions

Glasdegib is currently undergoing clinical development for use in select hematological and other malignancies, including myelodysplastic syndrome (MDS), in various countries worldwide . New clinical combinations of Glasdegib are being tested in hope of replacing venetoclax due to Glasdegib’s more favorable side effects profile .

properties

IUPAC Name

1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28)/t16-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNSLLSYNZWZQG-VQIMIIECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201025881
Record name Glasdegib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Decomposes at 214 ºC
Record name Glasdegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Glasdegib is a potent and selective inhibitor of the hedgehog signaling pathway that acts by binding to the smoothened (SMO) receptor. The hedgehog signaling pathway is involved in maintenance of neural and skin stem cells. In this pathway, the binding of specific ligands to the transmembrane receptor patched (PTCH1) allows the activation of the transcriptional regulators GL11, GL12 and modulation of the gene expression through SMO-mediated signaling. The aberrant activation of the hedgehog pathway is thought to be implicated in the pathogenesis of chronic myeloid leukemia, medulloblastoma and basal cell carcinoma due to the hyperproliferative state that a modification on this pathway will produce.
Record name Glasdegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Glasdegib

CAS RN

1095173-27-5
Record name N-[(2R,4R)-2-(1H-Benzimidazol-2-yl)-1-methyl-4-piperidinyl]-N′-(4-cyanophenyl)urea
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glasdegib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095173275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glasdegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glasdegib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201025881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLASDEGIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K673DMO5H9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

> 214 ºC
Record name Glasdegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11978
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,420
Citations
SM Hoy - Drugs, 2019 - Springer
… chemotherapy received glasdegib plus low-dose cytarabine or glasdegib plus decitabine, … chemotherapy received glasdegib plus cytarabine and daunorubicin [13]. Glasdegib was …
Number of citations: 62 link.springer.com
KJ Norsworthy, K By, S Subramaniam, L Zhuang… - Clinical Cancer …, 2019 - AACR
… In vitro, glasdegib inhibited Hh signaling with an IC 50 of 5.2 … In a murine xenotransplant model of human AML, glasdegib … that led to approval of glasdegib+LDAC for treatment of adults …
Number of citations: 102 aacrjournals.org
MR Savona, DA Pollyea, W Stock, VG Oehler… - Clinical Cancer …, 2018 - AACR
… determine the MTD and RP2D of glasdegib for each of the three combinations. The primary endpoint was first-cycle DLT (steady state is achieved with glasdegib after 8 days of therapy; …
Number of citations: 102 aacrjournals.org
X Thomas, M Heiblig - Expert Opinion on Pharmacotherapy, 2020 - Taylor & Francis
… Here we reviewed biological and clinical data regarding glasdegib, which led to the approval of the combination of glasdegib with LD-AraC for treatment of adults with newly diagnosed …
Number of citations: 15 www.tandfonline.com
JE Cortes, FH Heidel, A Hellmann, W Fiedler, BD Smith… - Leukemia, 2019 - nature.com
… Therefore, glasdegib plus chemotherapy represents a … safety and efficacy of glasdegib plus intensive chemotherapy (… the efficacy and safety of glasdegib plus LDAC (glasdegib/LDAC) …
Number of citations: 468 www.nature.com
Y Minami, H Minami, T Miyamoto, G Yoshimoto… - Cancer …, 2017 - Wiley Online Library
… Glasdegib demonstrated dose-proportional pharmacokinetics (PK) over the 5–600 mg dose range. Furthermore, glasdegib … for phase II studies of glasdegib (as monotherapy or in …
Number of citations: 52 onlinelibrary.wiley.com
JE Cortes, B Douglas Smith, ES Wang… - American journal of …, 2018 - Wiley Online Library
… The 100 mg glasdegib daily dose could be temporarily interrupted or reduced to 50 mg to … to glasdegib, chemotherapeutics could be delayed or reduced, with continuation of glasdegib. …
Number of citations: 117 onlinelibrary.wiley.com
JE Cortes, FH Heidel, M Heuser, W Fiedler, BD Smith… - Blood, 2016 - Elsevier
… Glasdegib is a potent, selective, oral HhP inhibitor, with activity in pre-clinical and clinical studies. The addition of glasdegib … x 10 days q28 days + oral glasdegib 100 mg daily or LDAC …
Number of citations: 55 www.sciencedirect.com
DA Sallman, RS Komrokji, KL Sweet, Q Mo… - Leukemia research, 2019 - Elsevier
… and safety of the smoothened inhibitor glasdegib in HMA-failure … Glasdegib was well tolerated among HMA-failure MDS patients, … These results support further investigation of glasdegib, …
Number of citations: 19 www.sciencedirect.com
MA Sekeres, MW Schuster, M Joris, J Krauter… - Blood, 2019 - Elsevier
… Here we report the efficacy and safety of glasdegib combined with … Pts received oral glasdegib (100 mg once daily) … enrolled and received treatment with glasdegib + AZA. Among pts …
Number of citations: 16 www.sciencedirect.com

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